Phenyl acetoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

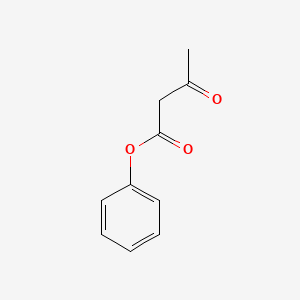

Structure

3D Structure

Properties

IUPAC Name |

phenyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENPVAFZTUOOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218729 | |

| Record name | Phenyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6864-62-6 | |

| Record name | Phenyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6864-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006864626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Analysis of Phenyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural properties, synthesis, and analysis of phenyl acetoacetate (phenyl 3-oxobutanoate). The document details key physicochemical data, experimental protocols for its synthesis and characterization, and explores its significant structural feature of keto-enol tautomerism.

Core Structural and Physical Properties

This compound is a β-keto ester characterized by the presence of a phenyl group attached to the ester oxygen.[1] Its chemical formula is C10H10O3.[1] This structure, possessing both electrophilic and nucleophilic centers, makes it a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2]

| Property | Value | Source |

| IUPAC Name | phenyl 3-oxobutanoate | [3][4][5] |

| CAS Number | 6864-62-6 | [1] |

| Molecular Formula | C10H10O3 | [1][4] |

| Molecular Weight | 178.18 g/mol | [1][4] |

| Canonical SMILES | CC(=O)CC(=O)OC1=CC=CC=C1 | [1][3] |

| InChI | InChI=1S/C10H10O3/c1-8(11)7-10(12)13-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | [1][3] |

| InChI Key | PFENPVAFZTUOOM-UHFFFAOYSA-N | [3] |

| Density | 1.133 g/cm³ | [6] |

| Boiling Point | 286.8ºC at 760 mmHg | [6] |

| Flash Point | 124.6ºC | [6] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the transesterification of a simpler acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, with phenol.[1][2] This reaction involves the substitution of the alkoxy group of the ester with a phenoxy group and is noted for its high selectivity and yield.[2]

Experimental Protocol: Transesterification

This protocol describes a typical laboratory-scale synthesis of this compound.

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (1 equivalent) and phenol (1 equivalent).

-

Solvent and Catalyst Addition : Add a suitable solvent, such as toluene. Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) and a base, typically triethylamine (1.2 equivalents), to the mixture.[1]

-

Reaction Conditions : Heat the mixture to reflux and maintain this temperature with continuous stirring.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

References

- 1. PHENYL ACETATE(122-79-2) 13C NMR spectrum [chemicalbook.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0040733) [hmdb.ca]

- 4. massbank.eu [massbank.eu]

- 5. Phenyl 3-oxobutanoate | C10H10O3 | CID 81305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mechanism of Phenyl acetoacetate enolization

An in-depth technical guide on the mechanism of Phenyl acetoacetate enolization for researchers, scientists, and drug development professionals.

Abstract

This compound, a β-keto ester, exhibits keto-enol tautomerism, a fundamental equilibrium between its ketone and enol constitutional isomers. This process is critical to its reactivity, particularly the nucleophilic character of the α-carbon, making it a key intermediate in various synthetic pathways. The enolization mechanism can be catalyzed by either acid or base, proceeding through distinct intermediates—an enolate anion in base and a protonated carbonyl in acid. The position of the keto-enol equilibrium is influenced by factors such as solvent polarity and temperature. This guide provides a detailed examination of the enolization mechanism, supported by quantitative data, experimental protocols, and mechanistic diagrams.

The Keto-Enol Tautomeric Equilibrium

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] For this compound, the equilibrium lies between the parent β-keto ester and its corresponding enol. The presence of the ketone functional group at the beta position relative to the ester group results in an acidic α-hydrogen, which facilitates the formation of a stabilized enolate intermediate.[2] While the keto form is generally more stable for simple carbonyl compounds, the enol form of β-dicarbonyl compounds like this compound is significantly stabilized by conjugation and intramolecular hydrogen bonding.[3][4]

Caption: General equilibrium between the keto and enol tautomers of this compound.

Mechanism of Enolization

The interconversion between the keto and enol forms is typically slow but can be accelerated by the presence of an acid or a base catalyst.[5]

Base-Catalyzed Enolization

Under basic conditions, the enolization proceeds via a two-step mechanism involving the formation of a resonance-stabilized enolate anion.

-

Deprotonation: A base removes the acidic α-hydrogen (the hydrogen on the carbon between the two carbonyl groups), forming an enolate ion. This is the rate-determining step. The negative charge of the enolate is delocalized across the oxygen atoms and the α-carbon, which accounts for its stability.[6]

-

Protonation: The enolate anion is then protonated on the oxygen atom by a proton source (typically the conjugate acid of the base catalyst, such as water) to yield the enol tautomer.[7]

Caption: Reaction pathway for the base-catalyzed enolization of this compound.

Acid-Catalyzed Enolization

In the presence of an acid catalyst, the mechanism also involves two key steps but proceeds through a different intermediate.

-

Protonation of Carbonyl Oxygen: The acid protonates the oxygen atom of the ester carbonyl group, making it more electrophilic. This enhances the acidity of the α-hydrogen.[1][8]

-

Deprotonation of α-Carbon: A weak base (like water or the conjugate base of the acid catalyst) removes the α-hydrogen. The electrons from the C-H bond move to form the C=C double bond of the enol, and the electrons from the C=O π-bond move to the protonated oxygen, neutralizing its charge.[3][5]

Caption: Reaction pathway for the acid-catalyzed enolization of this compound.

Quantitative Analysis of Enolization

Keq = [Enol] / [Keto]

The enol content is highly dependent on the solvent and temperature. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding, whereas polar protic solvents can disrupt this internal hydrogen bond, favoring the more polar keto form.

| Compound | Solvent | Temperature (°C) | % Enol | Keq ([Enol]/[Keto]) | Reference |

| Ethyl Acetoacetate | Neat (liquid) | ~20 | 7.2 ± 0.5% | 0.078 | [9] |

| Ethyl Acetoacetate | Neat (liquid) | 32 | 9.9% | 0.099 | [4] |

| Ethyl Acetoacetate | 75% aq. acetonitrile | Not Specified | ~10.7% | 0.12 | [9] |

| Acetylacetone | Neat (liquid) | ~20 | 80 ± 2% | 4.0 | [9] |

| Phenylacetylpyridine (2-isomer) | Aqueous | 25 | 0.045% | 4.5 x 10-4 | [10] |

| Phenylacetylpyridine (4-isomer) | Aqueous | 25 | 0.079% | 7.9 x 10-4 | [10] |

Note: Data for Phenylacetylpyridines are included to illustrate the enol content of related phenyl-containing ketones in an aqueous environment.

Experimental Protocols

Protocol for Quantification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for studying keto-enol tautomerism because the proton exchange between the two forms is often slow on the NMR timescale, allowing for distinct signals for each tautomer to be observed and integrated.[4]

Objective: To determine the equilibrium constant (Keq) of this compound in a given solvent.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample at a specific temperature (e.g., 25 °C).

-

Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate signal integration.

-

-

Spectral Analysis:

-

Identify the characteristic signals for both the keto and enol forms.

-

Keto form: A sharp singlet for the α-protons (CH₂), typically around 3.5-3.8 ppm.

-

Enol form: A singlet for the vinylic proton (=CH), typically around 5.0-5.5 ppm, and a broad singlet for the enolic hydroxyl proton (-OH) far downfield, often >12 ppm due to intramolecular hydrogen bonding.[4]

-

-

-

Integration and Calculation:

-

Carefully integrate the area of a signal unique to the keto form (Aketo) and a signal unique to the enol form (Aenol). For example, use the α-CH₂ for the keto form and the vinylic =CH for the enol form.

-

Normalize the integrals by the number of protons they represent. The keto signal (CH₂) represents two protons, while the enol signal (=CH) represents one proton.

-

Calculate the mole fraction of each tautomer:

-

% Enol = [ (Aenol / 1) / ( (Aenol / 1) + (Aketo / 2) ) ] * 100

-

% Keto = 100 - % Enol

-

-

Calculate the equilibrium constant: Keq = (% Enol) / (% Keto).

-

Caption: Experimental workflow for determining Keq via ¹H NMR spectroscopy.

Protocol for Kinetic Analysis by Halogen Trapping

This method is used to measure the rate of enolization. It relies on the principle that the reaction of an enol with a halogen (e.g., iodine or bromine) is very fast. Therefore, the rate-determining step of the overall halogenation reaction is the formation of the enol itself.

Objective: To determine the rate constant for the enolization of this compound.

Methodology:

-

Reaction Setup: Prepare a solution of this compound in an appropriate buffer (e.g., an acidic buffer to measure the acid-catalyzed rate).

-

Initiation: Add a known, low concentration of a halogen (e.g., iodine, I₂) to the solution. The halogen will be rapidly consumed by the enol present at equilibrium.

-

Monitoring: Monitor the disappearance of the halogen over time using UV-Vis spectrophotometry (e.g., by following the absorbance of I₃⁻).

-

Rate Determination:

-

The rate of halogen consumption will be independent of the halogen concentration (zero-order in halogen) as long as the halogen is present to trap the enol as it forms.

-

The rate of the reaction is therefore equal to the rate of enolization: Rate = kenolization[Keto].

-

By measuring the initial rate of halogen disappearance at different concentrations of the keto tautomer and catalyst (acid or base), the specific rate constants for enolization can be determined.[10]

-

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | 6864-62-6 | Benchchem [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Proton activating factors and keto–enol-zwitterion tautomerism of 2-, 3- and 4-phenylacetylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Biological Activity of Phenyl Acetoacetate Derivatives

Abstract

Phenyl acetoacetate and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug development. Characterized by a core β-keto ester structure with a phenyl group, these molecules serve as crucial intermediates in the synthesis of complex pharmaceuticals and exhibit a wide spectrum of biological activities.[1] This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives. It covers their roles as anti-inflammatory, antiplatelet, anticancer, and neuroactive agents, among others. Detailed experimental protocols for key biological assays, tabulated quantitative data for structure-activity relationship (SAR) analysis, and diagrams of relevant signaling pathways are presented to offer a comprehensive resource for researchers, scientists, and professionals in the field of drug discovery.

Introduction

This compound (PAA) is an organic compound featuring both a phenyl group and an acetoacetate moiety.[1] This unique structure, particularly the presence of the electron-withdrawing and sterically demanding phenyl group, modulates the reactivity of the ester and the active methylene group, making it a valuable and versatile building block in organic synthesis.[1][2] Its derivatives have garnered significant attention for a broad range of therapeutic potentials, including enzyme inhibition, anti-inflammatory effects, neuroprotective roles, and antimicrobial properties.[1][2] The ability to readily synthesize a variety of derivatives allows for the fine-tuning of their pharmacological profiles, making them promising candidates for addressing various pathological conditions.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. The most common methods include the transesterification of simpler acetoacetate esters with phenol and the Claisen condensation of ethyl acetate with phenyl acetate.[2][3] These foundational reactions provide a scaffold that can be further modified to produce a diverse library of derivatives, such as the phenylhydrazones, which have shown significant biological activity.[4]

Caption: General synthesis workflows for this compound (PAA).

Experimental Protocol: Synthesis of Ethyl Acetoacetate Phenylhydrazone Derivatives

This protocol is adapted from methodologies used to create phenylhydrazone derivatives for antiplatelet activity screening.[4]

-

Diazonium Salt Formation: Dissolve the appropriate aniline (9.8 mmol) and 37% hydrochloric acid (2.5 mL) in a mixture of water (1.5 mL) and 96% ethanol (1.5 mL). Cool the solution to 0 °C in an ice bath.

-

Add a solution of sodium nitrite (10.63 mmol) in water (4.25 mL) dropwise to the aniline solution, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes to ensure the complete formation of the diazonium salt.

-

Coupling Reaction: In a separate flask, prepare a solution of sodium acetate (38.5 mmol) in water (5 mL) and a solution of ethyl acetoacetate (9.8 mmol) in 96% ethanol (2.5 mL).

-

Add the sodium acetate and ethyl acetoacetate solutions to the diazonium salt mixture while keeping the temperature below 5 °C.

-

Product Isolation: The resulting phenylhydrazone derivative often precipitates out of the solution. Collect the solid product by filtration, wash with cold water, and dry.

-

Purification and Characterization: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to achieve high purity. Confirm the structure using techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[4]

Key Biological Activities and Therapeutic Potential

Antiplatelet Activity

Phenylhydrazone derivatives of ethyl acetoacetate have been identified as potent antiplatelet agents.[2][4] These compounds effectively inhibit platelet aggregation induced by both adenosine diphosphate (ADP) and arachidonic acid (AA).[2] Structure-activity relationship studies have revealed that derivatives featuring electron-releasing substituents (e.g., hydroxyl, methoxy) on the phenyl ring exhibit enhanced inhibitory activity, particularly against AA-induced aggregation.[2]

Caption: Inhibition of platelet aggregation pathways by derivatives.

Experimental Protocol: In Vitro Platelet Aggregation Assay

-

Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1200 x g) for 10 minutes.

-

Assay Procedure: Use a platelet aggregometer to measure light transmission through the plasma samples. Adjust the baseline to 0% aggregation with PRP and 100% with PPP.

-

Incubate PRP samples with either a vehicle control or varying concentrations of the test compound (this compound derivative) for a specified time at 37 °C.

-

Induce platelet aggregation by adding a known agonist, such as ADP or arachidonic acid.

-

Data Analysis: Record the maximum aggregation percentage for each sample. Calculate the IC₅₀ value (the concentration of the compound that inhibits aggregation by 50%) to determine its potency.

Anti-inflammatory Activity

Certain derivatives of phenylacetic acid and related structures have demonstrated significant anti-inflammatory properties.[1][5] The anti-inflammatory potential is often evaluated using the carrageenan-induced rat paw edema assay, a standard in vivo model for acute inflammation.[5]

Table 1: Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Derivatives

| Compound | Dose (mg/kg) | % Inhibition of Edema | Reference |

|---|---|---|---|

| 6 | 50 | 51.82 | [5] |

| 7 | 50 | 43.80 | [5] |

| 3 | 50 | 40.39 |[5] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

-

Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley) fasted overnight with free access to water.

-

Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) orally or intraperitoneally at a specific dose. The control group receives only the vehicle.

-

Induction of Edema: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups relative to the control group at each time point.

Anticancer Activity

Recent studies have explored the cytotoxic effects of phenoxyacetamide derivatives against various human cancer cell lines.[6] Notably, certain semi-synthetic derivatives have shown promising activity against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with some compounds exhibiting greater potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[6] The proposed mechanism for some derivatives involves the induction of apoptosis through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1).[6]

Table 2: Cytotoxic Activity (IC₅₀) of Phenoxyacetamide Derivatives

| Compound | HepG2 (μM) | MCF-7 (μM) | Reference |

|---|---|---|---|

| Compound I | 1.43 | > 50 | [6] |

| Compound II | 6.52 | > 50 | [6] |

| 5-FU (Reference) | 5.32 | Not specified |[6] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Seed cancer cells (e.g., HepG2 or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable growth medium.

-

Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Neuroactivity and Receptor Modulation

Fluorine-substituted phenyl acetate derivatives have been developed as hypnotic agents with rapid recovery times.[7] These compounds exhibit a unique pharmacological profile by interacting with both the GABA-A receptor and the NMDA receptor.[7] This dual activity is believed to contribute to their potent hypnotic effects and reflex depression during infusion.[7] Other related compounds have been implicated in neuroprotection through the potential inhibition of voltage-dependent calcium channels.[1]

Caption: Logical model for the neuroactivity of hypnotic derivatives.

Endocrine and Metabolic Activity

The structural scaffold of this compound is relevant to the modulation of various metabolic and endocrine targets.

-

Aldose Reductase Inhibition: Phenylacetic acid derivatives have been evaluated as aldose reductase inhibitors.[3][8] This enzyme is implicated in the complications of diabetes, and its inhibition is a key therapeutic strategy. One potent derivative, 5d , was found to have an IC₅₀ of 20.9 μM.[8]

-

Progesterone Receptor Antagonism: Steroidal derivatives containing an acetoxyphenyl substituent have been synthesized and show high and selective binding affinity to the progesterone receptor (PR), acting as antagonists.[9] These compounds have demonstrated the ability to inhibit ovulation in vivo.[9]

-

FFA1 Agonism: Phenoxyacetic acid derivatives have been identified as potent agonists of the free fatty acid receptor 1 (FFA1), a target for treating type 2 diabetes.[10] The compound 18b is a potent FFA1 agonist with an EC₅₀ of 62.3 nM and has been shown to reduce glucose levels in diabetic mice.[10]

Table 3: Activity of Derivatives on Endocrine and Metabolic Targets

| Derivative | Target | Activity Type | Potency Value | Reference |

|---|---|---|---|---|

| 5d | Aldose Reductase | Inhibition | IC₅₀ = 20.9 μM | [8] |

| 8a, 8f, 8c | Progesterone Receptor | Antagonism | RBA = 100% | [9] |

| 18b | FFA1 | Agonism | EC₅₀ = 62.3 nM |[10] |

Conclusion and Future Directions

This compound derivatives constitute a class of compounds with remarkable chemical versatility and a wide array of biological activities. Their demonstrated efficacy as antiplatelet, anti-inflammatory, anticancer, and neuroactive agents highlights their significant therapeutic potential. The structure-activity relationships identified, such as the influence of electronic substituents on antiplatelet activity or the position of halogens on receptor binding, provide a solid foundation for the rational design of new and more potent drug candidates.[2][9]

Future research should focus on elucidating the precise molecular mechanisms and undiscovered biochemical pathways associated with these derivatives.[2] The integration of advanced computational methods, proteomics, and chemical biology will be crucial for identifying novel protein binding partners and optimizing lead compounds.[2] The continued exploration of this chemical scaffold promises to yield next-generation therapeutics for a wide range of diseases.

References

- 1. This compound (6864-62-6) for sale [vulcanchem.com]

- 2. This compound | 6864-62-6 | Benchchem [benchchem.com]

- 3. Buy this compound | 6864-62-6 [smolecule.com]

- 4. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]

- 7. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl Acetoacetate: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetoacetate, a β-keto ester bearing a phenyl group, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural features, combining both nucleophilic and electrophilic centers, render it a highly versatile building block for the construction of a diverse array of complex molecules. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its properties, synthesis, and key applications, with a particular focus on its role in the development of pharmaceuticals and other bioactive compounds. Detailed experimental protocols for its principal reactions and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

This compound (C₁₀H₁₀O₃) is an organic compound that has garnered significant attention in the field of synthetic organic chemistry.[1] Its structure, characterized by a reactive methylene group flanked by two carbonyl functionalities and a phenyl ester, imparts a unique reactivity profile that allows for a wide range of chemical transformations.[2] This versatility has established this compound as a valuable intermediate in the synthesis of numerous heterocyclic compounds, which form the core scaffolds of many biologically active molecules and pharmaceutical agents.[2] This guide aims to provide a detailed technical overview for researchers and professionals in drug development, highlighting the synthetic utility of this important precursor.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental for its effective use in synthesis. The key data for this compound are summarized below.

Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [3] |

| CAS Number | 6864-62-6 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | 286.8 °C at 760 mmHg | [1] |

| Density | 1.133 g/cm³ | [1] |

| Flash Point | 124.6 °C | [1] |

| pKa (Predicted) | 9.73 ± 0.46 | [4] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl, methylene, and phenyl protons. In the keto form, the methylene protons adjacent to the two carbonyl groups would appear as a singlet. The enol form would exhibit a vinyl proton signal and a hydroxyl proton signal.

¹³C NMR: The carbon NMR spectrum of the related compound, phenyl acetate, shows the carbonyl carbon at approximately 169.5 ppm and the aromatic carbons in the range of 121-151 ppm.[5][6] For this compound, two distinct carbonyl signals for the ketone and ester groups are expected, along with signals for the methyl, methylene, and phenyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the C=O stretching vibrations for both the ketone and the ester functionalities. For the related phenyl acetate, a strong C=O stretch is observed around 1742 cm⁻¹.[7]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to its molecular weight.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the transesterification of a more readily available acetoacetate ester, such as ethyl or methyl acetoacetate, with phenol.[1] This reaction is typically catalyzed by an acid or a base.

General Synthesis Workflow

Caption: Workflow for this compound Synthesis.

Experimental Protocol: Transesterification of Ethyl Acetoacetate with Phenol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Ethyl acetoacetate

-

Phenol

-

4-Dimethylaminopyridine (DMAP) (catalyst)

-

Triethylamine (base)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in toluene.

-

Add ethyl acetoacetate (1.1 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Note: Reaction conditions such as temperature, time, and catalyst loading may need to be optimized for best results.

This compound as a Precursor in Organic Synthesis

This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. Two of the most important reactions involving this compound are the Pechmann condensation for the synthesis of coumarins and the Michael addition for the synthesis of various other derivatives.

Pechmann Condensation: Synthesis of 4-Hydroxycoumarins

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[4] When this compound is reacted with a phenol, it can lead to the formation of 4-hydroxycoumarin derivatives, which are important scaffolds in many pharmaceuticals, including anticoagulants.

Caption: Pechmann Condensation for 4-Hydroxycoumarin Synthesis.

This protocol outlines the synthesis of the parent 4-hydroxycoumarin from phenol and this compound.

Materials:

-

This compound

-

Phenol

-

Concentrated sulfuric acid (catalyst)

-

Ethanol

Procedure:

-

Carefully add concentrated sulfuric acid to a cooled mixture of phenol (1.0 eq) and this compound (1.0 eq) with stirring.

-

Gently heat the mixture in a water bath. The reaction is often exothermic and should be controlled.

-

Continue heating for a specified period, monitoring by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure 4-hydroxycoumarin.

Quantitative Data for Pechmann Condensation Analogs: The synthesis of various 4-methylcoumarin derivatives using ethyl acetoacetate and different phenols under microwave irradiation with p-TsOH as a catalyst has been reported with yields ranging from 38% to 60%.[8]

Synthesis of Warfarin and its Derivatives

Warfarin, a widely used anticoagulant, is a derivative of 4-hydroxycoumarin. Its synthesis involves the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone.[9] this compound can be a key precursor in the synthesis of the 4-hydroxycoumarin core.

Caption: General Synthetic Route to Warfarin.

This protocol describes the synthesis of racemic warfarin from 4-hydroxycoumarin and benzalacetone.

Materials:

-

4-Hydroxycoumarin

-

Benzalacetone

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve 4-hydroxycoumarin (1.0 eq) and benzalacetone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain racemic warfarin.

-

Further purification can be achieved by recrystallization.

Quantitative Data for Warfarin Synthesis: The Michael addition of 4-hydroxycoumarin to benzalacetone has been reported with varying yields depending on the reaction conditions. For instance, an enantioselective synthesis using an organocatalyst reported yields of 40-95% with high enantiomeric excess.[10] Another study using an ionic liquid as a solvent and catalyst reported a yield of 82% in 6 hours at 50 °C.[2]

Applications in Drug Development and Bioactive Molecules

The derivatives of this compound, particularly coumarins, are of significant interest in drug discovery due to their broad spectrum of biological activities.

Table of Biological Activities of this compound Derivatives:

| Derivative Class | Biological Activity | Example(s) | Reference(s) |

| Coumarins | Anticoagulant, Anti-inflammatory, Antibacterial, Antiviral | Warfarin, 4-Hydroxycoumarin | [9][11] |

| Pyranocoumarins | Anticoagulant | Phenprocoumon | |

| Other Heterocycles | Antimicrobial | Various synthesized derivatives | [1] |

Phenylacetic acid, a related compound, and its derivatives have also been investigated for their potential as anticancer agents.[12] The ability to readily synthesize a variety of heterocyclic structures from this compound makes it a valuable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its ability to participate in a range of chemical reactions, most notably the Pechmann condensation and Michael addition, provides efficient routes to a diverse array of heterocyclic compounds. The resulting molecules, particularly coumarin derivatives, have demonstrated significant biological activities, making this compound a key building block in the development of new pharmaceuticals and other bioactive agents. The detailed protocols and data presented in this guide are intended to empower researchers and scientists to effectively utilize this important synthetic intermediate in their ongoing research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 5. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PHENYL ACETATE(122-79-2) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Insight into the synthesis of warfarin and its promiscuous derivatives [ppj.org.ly]

- 10. researchgate.net [researchgate.net]

- 11. ijprt.org [ijprt.org]

- 12. inventivapharma.com [inventivapharma.com]

An In-depth Technical Guide to the Discovery and History of Phenylacetoacetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetoacetate and its esters are pivotal intermediates in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and other fine chemicals. The core of their synthesis lies in the formation of a β-keto ester functional group, a classic transformation in organic chemistry with a rich history. This technical guide provides a comprehensive overview of the discovery and historical development of methods for synthesizing phenylacetoacetate, with a focus on the underlying chemical principles, key experimental protocols, and comparative data.

Historical Context: The Dawn of Carbon-Carbon Bond Formation

The synthesis of phenylacetoacetate is intrinsically linked to the broader history of ester condensation reactions. While a specific individual is not widely credited with the first synthesis of ethyl phenylacetate, its preparation emerged in the late 19th to early 20th century alongside advancements in esterification techniques.[1] The foundational work on the condensation of esters to form β-keto esters, however, is well-documented.

In 1863, the German chemist Johann Georg Anton Geuther reported that the reaction of sodium with ethyl acetate produced a new compound, which was later identified as ethyl acetoacetate.[2] This represented a significant step forward in the ability of chemists to form new carbon-carbon bonds. However, it was another German chemist, Rainer Ludwig Claisen (1851-1930), who extensively investigated this type of reaction and elucidated its mechanism.[2][3][4][5] In 1887, Claisen demonstrated that the true condensing agent was not sodium metal itself, but the sodium alkoxide formed in situ.[2] This reaction, now known as the Claisen condensation , has become a fundamental tool in organic synthesis for the creation of β-keto esters.[4][5][6][7][8]

The Claisen condensation involves the base-mediated self-condensation of an ester containing an α-hydrogen to form a β-keto ester.[7][8][9] The reaction mechanism proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[8][9]

Key Synthetic Methodologies

The synthesis of phenylacetoacetate and its esters can be broadly approached in two main stages: the synthesis of the precursor, typically an ester of phenylacetic acid, followed by a condensation reaction to form the β-keto ester.

Synthesis of Phenylacetic Acid Esters: Fischer Esterification

A common and historically significant method for the preparation of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[10][11][12] For the synthesis of ethyl phenylacetate, phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.[1][13]

Formation of the β-Keto Ester: The Claisen Condensation

The hallmark of phenylacetoacetate synthesis is the Claisen condensation of a phenylacetate ester. The reaction involves the deprotonation of the α-carbon of the phenylacetate ester by a strong base to form an enolate, which then undergoes nucleophilic acyl substitution on another molecule of the ester.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for key synthetic methods related to the preparation of phenylacetoacetate and its precursors.

| Method | Reactants | Product | Base/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Fischer Esterification | Phenylacetic acid, Ethanol | Ethyl phenylacetate | Sulfuric acid | None | Reflux | 6-7 hours | 83-87 | [13] |

| Solvent-Free Claisen Condensation | Ethyl phenylacetate, Potassium tert-butoxide | Ethyl 2,4-diphenylacetoacetate | Potassium tert-butoxide | None | 100 | 30 minutes | 80 | [14][15][16] |

| Alkylation of Ethyl Acetoacetate | Ethyl acetoacetate, Iodobenzene | Ethyl 2-phenylacetoacetate | NaH, Methyltrioctylammonium chloride | Toluene | 0 to room temp | 1-3 hours | 50-70 | [17] |

| Hydrolysis of α-phenylacetoacetonitrile | α-phenylacetoacetonitrile, Ethanol | Ethyl α-phenylacetoacetate | Dry HCl, then H₂SO₄ | Ether/Water | 50 (hydrolysis) | Not specified | "Considerably increased" | [18] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl Phenylacetate via Fischer Esterification

This protocol is adapted from Organic Syntheses.[13]

Materials:

-

Benzyl cyanide (450 g, 3.85 moles)

-

95% Ethanol (750 g, 918 cc)

-

Concentrated Sulfuric Acid (750 g, 408 cc)

-

10% Sodium carbonate solution

-

Water

Procedure:

-

In a 3-liter round-bottomed flask fitted with an efficient reflux condenser, mix 750 g of 95% ethanol, 750 g of concentrated sulfuric acid, and 450 g of benzyl cyanide.

-

Heat the mixture to boiling over a low flame for six to seven hours. The mixture will separate into two layers.

-

After cooling, pour the reaction mixture into 2 liters of water.

-

Separate the upper layer and wash it with a small amount of 10% sodium carbonate solution to remove any unreacted phenylacetic acid.

-

Distill the washed ester under reduced pressure. A small amount of water will distill first, followed by the pure product.

-

The yield of ethyl phenylacetate is 525–550 g (83–87% of the theoretical amount).

Protocol 2: Solvent-Free Claisen Condensation of Ethyl Phenylacetate

This modern protocol is adapted from a publication in the Journal of Chemical Education.[14][15][16][19]

Materials:

-

Potassium tert-butoxide (1.57 g)

-

Ethyl phenylacetate (3.28 g)

-

0.5 M HCl (approx. 30 mL)

-

Diethyl ether

-

Pentane

-

Hexane

Procedure:

-

Place 1.57 g of potassium tert-butoxide and 3.28 g of ethyl phenylacetate in a round-bottom flask.

-

Set up a reflux condenser and place the flask in a heating mantle.

-

Heat the mixture at a low setting to allow for reflux for 30 minutes, swirling the flask occasionally.

-

Remove the flask from the heat and allow it to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of approximately 30 mL of 0.5 M HCl.

-

Extract the product with diethyl ether.

-

Isolate the crude product, which can be purified by recrystallization from hot hexane to yield ethyl 2,4-diphenylacetoacetate.

Mandatory Visualizations

Caption: Experimental workflow for Fischer Esterification.

Caption: Mechanism of the Claisen Condensation.

Conclusion

The synthesis of phenylacetoacetate is a testament to the enduring legacy of 19th-century organic chemistry, particularly the foundational work of Ludwig Claisen. The Claisen condensation remains a cornerstone reaction for the formation of β-keto esters, and its principles continue to be applied and adapted in modern synthetic chemistry. From the classic Fischer esterification for precursor synthesis to contemporary solvent-free condensation methods, the preparation of phenylacetoacetate showcases the evolution of synthetic strategies towards greater efficiency and sustainability. This guide provides researchers and professionals in drug development with a concise yet comprehensive understanding of the historical and practical aspects of phenylacetoacetate synthesis, equipping them with the knowledge to apply these methods in their own research and development endeavors.

References

- 1. Ethyl phenylacetate synthesis - chemicalbook [chemicalbook.com]

- 2. PS8-S05-2 [ursula.chem.yale.edu]

- 3. encyclopedia.com [encyclopedia.com]

- 4. Rainer_Ludwig_Claisen [chemeurope.com]

- 5. Rainer Ludwig Claisen - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. Claisen Condensation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jk-sci.com [jk-sci.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]

- 15. pubs.acs.org [pubs.acs.org]

- 16. butler.elsevierpure.com [butler.elsevierpure.com]

- 17. Page loading... [wap.guidechem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Solved Draw the reaction for claisen condensation experiment | Chegg.com [chegg.com]

Spectroscopic Data of Phenyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl acetoacetate (phenyl 3-oxobutanoate), a β-keto ester of significant interest in organic synthesis. Due to the limited availability of experimentally derived public data, this guide presents a combination of qualitative descriptions from existing literature and predicted spectroscopic data to serve as a valuable resource for researchers.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.40 - 7.20 | m | 5H | Ar-H |

| ~3.80 | s | 2H | -CH₂- |

| ~2.30 | s | 3H | -CH₃ |

Note: Qualitative experimental data suggests the methylene protons (-CH₂-) appear in the range of δ 3.5–4.0 ppm, and the aromatic protons (Ar-H) as a multiplet between δ 7.0–7.5 ppm.[1] This aligns with the predicted values.

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (ketone) |

| ~168 | C=O (ester) |

| ~150 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~126 | Ar-CH |

| ~122 | Ar-CH |

| ~50 | -CH₂- |

| ~30 | -CH₃ |

Note: A reference to an experimental ¹³C NMR spectrum exists, but the specific data is not publicly available.[2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1760 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1600, ~1490 | Medium | C=C stretch (aromatic) |

| ~1200 | Strong | C-O stretch (ester) |

Note: Experimental descriptions confirm the presence of strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the ester and ketone groups.[1]

Mass Spectrometry (MS)

Predicted Fragmentation

| m/z | Putative Fragment |

| 178 | [M]⁺ |

| 136 | [M - CH₂=C=O]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

| 43 | [CH₃C=O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard. Integration of the signals in ¹H NMR provides information on the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a Nujol mull or a KBr pellet can be prepared.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded by passing a beam of infrared radiation through the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a volatile compound like this compound, this can be done via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are ionized. A common method is Electron Ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Phenyl Acetoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of phenyl acetoacetate, a versatile β-keto ester with significant applications in organic synthesis and potential roles in medicinal chemistry. This document covers its fundamental chemical properties, including its CAS number and molecular formula, detailed experimental protocols for its synthesis, and a summary of its utility in the development of bioactive compounds. Quantitative data are presented in structured tables for clarity, and key chemical transformations are illustrated using logical workflow diagrams.

Core Chemical Information

This compound, also known as phenyl 3-oxobutanoate, is an organic compound characterized by the presence of a phenyl group attached to an acetoacetate moiety.[1] This structure imparts unique reactivity, making it a valuable intermediate in various chemical syntheses.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 6864-62-6[1] |

| Molecular Formula | C₁₀H₁₀O₃[1] |

| Molecular Weight | 178.18 g/mol [1] |

| IUPAC Name | phenyl 3-oxobutanoate |

| Synonyms | Acetoacetic acid, phenyl ester; Phenyl acetylacetate[1] |

Physicochemical Properties

| Property | Value |

| Boiling Point | 286.8°C at 760 mmHg[2] |

| Density | 1.133 g/cm³[2] |

| Flash Point | 124.6°C[2] |

| XLogP3 | 1.5 |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks |

| Infrared (IR) | Ester C=O stretch: ~1730 cm⁻¹; Ketone C=O stretch: ~1650 cm⁻¹[1] |

| ¹H NMR (CDCl₃) | Signals for methylene protons (CH₂) at δ 3.5–4.0 ppm; Aromatic protons at δ 7.0-7.4 ppm[1][3] |

| ¹³C NMR (CDCl₃) | Carbonyl carbons (C=O) peaks; Aromatic carbon peaks[3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the transesterification of a lower alkyl acetoacetate, such as methyl or ethyl acetoacetate, with phenol.[1] This reaction can be catalyzed by either an acid or a base.[1]

Experimental Protocol: Base-Catalyzed Transesterification

This protocol describes a typical laboratory-scale synthesis of this compound via transesterification.

Materials:

-

Methyl acetoacetate

-

Phenol

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine

-

Toluene (or another suitable solvent)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 equivalent) and methyl acetoacetate (1.2 equivalents) in toluene.

-

Addition of Catalyst and Base: To the stirred solution, add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.05 equivalents) followed by triethylamine (1.5 equivalents).[1]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Applications in Drug Development and Organic Synthesis

This compound is a versatile building block for the synthesis of more complex organic molecules, including various heterocyclic compounds that are scaffolds for many biologically active molecules.[1] Its derivatives have been investigated for a range of potential biological activities.

Precursor for Bioactive Molecules

The reactivity of the active methylene group and the carbonyl functionalities in this compound allows for its use in various condensation reactions to form heterocyclic systems. For instance, it can be used in the Pechmann condensation to synthesize coumarin derivatives, which are known for their anticoagulant, and anti-inflammatory properties.

Derivatives of this compound have also been explored for their potential as antimicrobial and hypnotic agents.[1][4] For example, certain fluorine-substituted phenyl acetate derivatives have shown hypnotic potency and affinity for the GABA-A receptor.[4]

Role in Neuroprotection Research

While direct studies on this compound are limited, its core component, acetoacetate, is a ketone body known to have neuroprotective effects. Acetoacetate can protect hippocampal neurons from glutamate-mediated damage by serving as an alternative energy source for the brain.[5] Furthermore, analogs of acetoacetate have been shown to inhibit voltage-dependent calcium channels, suggesting a potential mechanism for their neuroprotective and antiseizure effects.[6] This suggests that derivatives of this compound could be explored for similar neuroprotective properties.

References

- 1. This compound | 6864-62-6 | Benchchem [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl acetate derivatives, fluorine-substituted on the phenyl group, as rapid recovery hypnotic agents with reflex depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetoacetate protects hippocampal neurons against glutamate-mediated neuronal damage during glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuronal inhibition and seizure suppression by acetoacetate and its analog, 2-phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Phenyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenyl acetoacetate, a β-keto ester of significant interest in synthetic and medicinal chemistry, exhibits a dynamic equilibrium between its keto and enol tautomeric forms. This equilibrium is a pivotal factor influencing its reactivity, stability, and potential biological activity. This technical guide provides a comprehensive examination of the keto-enol tautomerism of this compound, detailing the underlying principles, influencing factors, and the analytical methodologies for its quantification. A thorough understanding of this tautomeric behavior is crucial for the effective utilization of this compound in drug design and development, where specific tautomeric forms may exhibit differential binding affinities to biological targets. This document synthesizes available data, presents detailed experimental protocols, and provides visualizations to elucidate the core concepts of this chemical phenomenon.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1] These two forms are isomers, known as tautomers, that readily interconvert.[1] The interconversion involves the movement of a proton and the shifting of electrons.[1] For most simple ketones and aldehydes, the equilibrium lies heavily in favor of the more stable keto form. However, in β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized, leading to a more balanced equilibrium.

The structure of this compound features a ketone and an ester group separated by a methylene group (-CH2-). The protons on this methylene group are acidic, facilitating their removal and the subsequent formation of the enol tautomer.

The Keto-Enol Equilibrium in this compound

The tautomeric equilibrium of this compound involves the interconversion between the keto and the enol forms. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester, creating a stable six-membered ring-like structure. Furthermore, the carbon-carbon double bond of the enol is in conjugation with both the phenyl ring and the ester carbonyl group, which further enhances its stability.

The position of this equilibrium is highly sensitive to a variety of factors, most notably the solvent, temperature, and the presence of acidic or basic catalysts.

Factors Influencing the Tautomeric Equilibrium

Several key factors dictate the ratio of keto to enol tautomers at equilibrium:

-

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Generally, polar solvents tend to stabilize the more polar keto form, thus shifting the equilibrium towards the keto tautomer.[2] Conversely, non-polar solvents favor the less polar enol form, which is stabilized by intramolecular hydrogen bonding.

-

Hydrogen Bonding: Solvents capable of acting as hydrogen bond donors or acceptors can disrupt the intramolecular hydrogen bond that stabilizes the enol form of this compound. This disruption favors the keto form.

-

Temperature: Changes in temperature can shift the equilibrium. The direction of the shift is dependent on the enthalpy change (ΔH°) of the tautomerization reaction.

-

Concentration: In some cases, the concentration of the β-dicarbonyl compound can influence the equilibrium, particularly if intermolecular hydrogen bonding becomes significant at higher concentrations.

-

Catalysis: The interconversion between the keto and enol forms can be catalyzed by both acids and bases. These catalysts accelerate the rate at which equilibrium is achieved but do not alter the position of the equilibrium itself.

Quantitative Analysis of Tautomeric Composition

Table 1: Expected Trends in this compound Keto-Enol Equilibrium

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Expected % Enol (Qualitative) |

| Cyclohexane | 2.02 | Enol | High |

| Carbon Tetrachloride | 2.24 | Enol | High |

| Chloroform | 4.81 | Enol | Moderate to High |

| Acetone | 20.7 | Keto | Low to Moderate |

| Methanol | 32.7 | Keto | Low |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Keto | Low |

| Water | 80.1 | Keto | Very Low |

Experimental Protocols for Tautomer Analysis

The primary and most powerful technique for the quantitative analysis of keto-enol tautomerism is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Detailed Protocol for ¹H NMR Spectroscopic Analysis

This protocol outlines the steps for determining the keto-enol equilibrium ratio of this compound in a given deuterated solvent.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of pure this compound.

- Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

- Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Data Acquisition:

- Acquire a one-dimensional ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Key Acquisition Parameters:

- Pulse Angle: A 30° or 45° pulse is recommended to ensure adequate relaxation between scans.

- Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 5-10 seconds) to ensure complete relaxation of all protons. This is critical for accurate integration.

- Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Carefully phase the spectrum to obtain pure absorption lineshapes.

- Perform baseline correction to ensure a flat baseline across the spectrum.

- Integrate the distinct signals corresponding to the keto and enol forms.

4. Signal Assignment and Calculation:

- Keto Form Signals:

- Methylene protons (-CH₂-): A singlet typically in the range of 3.5-4.0 ppm.

- Methyl protons (-CH₃): A singlet around 2.2-2.3 ppm.

- Aromatic protons (-C₆H₅): Multiplets in the aromatic region (7.0-7.5 ppm).

- Enol Form Signals:

- Vinylic proton (=CH-): A singlet typically in the range of 5.0-5.5 ppm.

- Enolic hydroxyl proton (-OH): A broad singlet, often at a downfield chemical shift (e.g., 12-13 ppm), due to intramolecular hydrogen bonding.

- Methyl protons (-CH₃): A singlet, slightly upfield from the keto methyl signal.

- Aromatic protons (-C₆H₅): Multiplets in the aromatic region.

- Calculation of Equilibrium Constant (Keq): The equilibrium constant is calculated as the ratio of the concentration of the enol form to the keto form. This can be determined from the integral values of the corresponding signals. Keq = [Enol] / [Keto]

Visualizing Tautomerism and Experimental Workflow

Keto-Enol Tautomeric Equilibrium

The following diagram illustrates the equilibrium between the keto and enol forms of this compound.

Caption: Keto-enol equilibrium of this compound.

Experimental Workflow for NMR Analysis

The logical flow for the quantitative analysis of this compound tautomerism using ¹H NMR is depicted below.

References

Phenyl Acetoacetate: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Phenyl acetoacetate, a β-keto ester, has emerged as a cornerstone in synthetic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive ketone and an ester group, renders it an exceptionally versatile precursor for the construction of a diverse array of complex molecular architectures. This guide delves into the core applications of this compound in medicinal chemistry, offering insights into its role in the synthesis of bioactive heterocyclic compounds, its utility in multicomponent reactions, and the therapeutic potential of its derivatives.

The Synthetic Utility of this compound

This compound is a valuable building block primarily due to its reactive methylene group, which is activated by two flanking carbonyl groups. This structural feature allows it to participate in a wide range of chemical transformations, making it an indispensable intermediate for synthesizing biologically active molecules.[1][2]

The most common and industrially viable method for synthesizing this compound is the transesterification of more straightforward acetoacetate esters, such as methyl or ethyl acetoacetate, with phenol.[1][2] This process is typically catalyzed by an acid or a base, with 4-dimethylaminopyridine (DMAP) in the presence of a base like triethylamine being a common catalytic system, often performed under reflux conditions to ensure high selectivity and good yields.[1][2]

A Gateway to Bioactive Heterocycles

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and this compound serves as a key starting material for several important classes of these molecules.[3] Its ability to undergo cyclization and condensation reactions is fundamental to its utility in this domain.

Key Heterocyclic Scaffolds Synthesized from this compound:

-

Coumarins: These compounds, known for their diverse pharmacological activities, can be synthesized using the Pechmann condensation. This reaction involves the condensation of phenols with β-ketoesters like this compound under acidic conditions.[1]

-

Pyrones and Pyrazolones: this compound is a crucial precursor for synthesizing 2-pyrone and 4-pyrone derivatives.[1] Additionally, it is used in reactions with hydrazines to yield pyrazolone structures, which are present in several analgesic and anti-inflammatory drugs.[1]

-

Dihydropyridines (DHPs): The Hantzsch pyridine synthesis and its variations can utilize this compound to produce 1,4-dihydropyridines, a class of compounds famous for their use as calcium channel blockers.[1] Green chemistry approaches, such as solvent-free synthesis using salicylic acid as a catalyst, have been developed for this purpose.[1]

-

Other Heterocycles: The versatility of this compound extends to the synthesis of other heterocyclic systems like furans, thiophenes, and pyrroles through methodologies like the Paal-Knorr synthesis, which starts from 1,4-dicarbonyl compounds that can be derived from acetoacetic esters.[4]

Powering Molecular Diversity through Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic step, are powerful tools in drug discovery for rapidly generating libraries of complex molecules.[5][6][7] this compound and its analogs are frequently employed in MCRs to build intricate molecular frameworks efficiently.[1] These reactions are prized for their atom economy, operational simplicity, and ability to create significant chemical diversity, aligning with the principles of green chemistry.[1][5] For example, four-component reactions involving phenylhydrazines, ethyl acetoacetate, aldehydes, and β-naphthol have been developed to produce complex pyrazolone derivatives in good yields.[1]

Biological Activities of this compound Derivatives

The true potential of this compound in medicinal chemistry is realized in the diverse biological activities exhibited by its derivatives.

-

Antiplatelet Activity: Phenylhydrazone derivatives of ethyl acetoacetate have been synthesized and evaluated for their potential as antiplatelet agents.[8] These compounds have shown inhibitory effects against platelet aggregation induced by agents like Arachidonic Acid (AA) and Adenosine Diphosphate (ADP).[8] Hydrazones, in general, are a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant effects.[9][10]

-

Antimicrobial Properties: Certain derivatives of this compound have been investigated for their antimicrobial potential.[2][11] For instance, some ferrocene-containing acetoacetates have demonstrated promising activity against various bacterial strains, including Candida species.[1]

-

Enzyme Inhibition and Neuroprotective Effects: Research has suggested that derivatives of this compound may possess enzyme-inhibiting and neuroprotective properties.[2] The related compound, acetoacetate, has been shown to inhibit voltage-dependent calcium channels, hinting at potential neuroprotective roles.[2]

-

Anti-inflammatory and Analgesic Agents: Phenylacetic acid derivatives are well-established as anti-inflammatory and analgesic drugs, with diclofenac being a prominent example.[11][12] this compound serves as a precursor for synthesizing various phenylacetic acid derivatives.[12][13]

-

Progesterone Receptor Antagonists: Halogen-substituted phenyl acetic acid derivatives of progesterone have been synthesized and shown to act as potent progesterone receptor antagonists, with potential applications in reproductive health.[14]

Quantitative Data Summary

The following tables summarize key quantitative data from cited literature regarding the synthesis of various derivatives.

Table 1: Synthesis of 1,4-Dihydropyridines using an Acetoacetate Precursor

| Catalyst | Temperature (°C) | Conditions | Yield (%) | Reference |

|---|

| Salicylic Acid (20 mol%) | 80 | Solvent-free | 92 |[1] |

Table 2: Synthesis of Ethyl 2-(2-(2-nitrophenyl)hydrazono)-3-oxobutanoate

| Reactant 1 | Reactant 2 | Yield (%) | Melting Point (°C) | Reference |

|---|

| Diazonium salt of 2-nitroaniline | Ethyl acetoacetate | 85 | 95.5-98.2 |[8] |

Key Experimental Protocols

Protocol 1: General Synthesis of this compound via Transesterification[1][2]

-

Reactants: Methyl acetoacetate or ethyl acetoacetate, phenol, 4-dimethylaminopyridine (DMAP), and triethylamine.

-

Procedure: a. To a solution of phenol in a suitable solvent (e.g., toluene), add the acetoacetate ester, DMAP, and triethylamine. b. Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). c. Upon completion, cool the mixture to room temperature. d. Wash the reaction mixture with an acidic solution (e.g., 1N HCl) to remove the base, followed by a wash with brine. e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. f. Purify the crude product via vacuum distillation or column chromatography to obtain pure this compound.

Protocol 2: Solvent-Free Synthesis of 1,4-Dihydropyridines[1]

-

Reactants: this compound, an aromatic aldehyde, a substituted amine (e.g., ammonium acetate), and salicylic acid (catalyst).

-

Procedure: a. Grind a mixture of the aromatic aldehyde, this compound, the amine source, and salicylic acid (20 mol%) in a mortar. b. Heat the mixture at 80°C for the appropriate time, monitoring the reaction by TLC. c. After completion, wash the solid residue with water and then recrystallize from ethanol to yield the pure 1,4-dihydropyridine product.

Protocol 3: Synthesis of Ethyl Acetoacetate Phenylhydrazone Derivatives[9]

-

Diazotization: a. Dissolve the aromatic primary amine (e.g., 2-nitroaniline) in a mixture of concentrated hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath. c. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt solution.

-